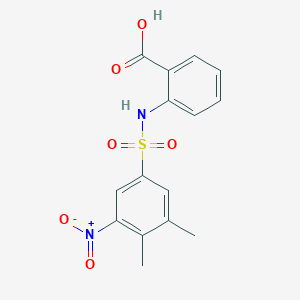

2-(3,4-Dimethyl-5-nitro-benzenesulfonylamino)-benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethyl-5-nitro-benzenesulfonylamino)-benzoic acid is a useful research compound. Its molecular formula is C15H14N2O6S and its molecular weight is 350.35. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Properties

Research on derivatives of 2-(3,4-Dimethyl-5-nitro-benzenesulfonylamino)-benzoic acid has shed light on their chemical properties and structural characteristics. Studies have focused on the gas phase acidities of various substituted phenols, toluenes, anilines, and benzoic acids, revealing the steric inhibition of resonance effects due to the twisted nitro group, affecting acidity and electron distribution within the molecule (Mishima et al., 1993). Furthermore, the synthesis and structural examination of different polymorphs of related compounds, like 4-(N,N-dimethylamino)benzoic acid, provide insights into intermolecular interactions and crystal structures, contributing to our understanding of solid-state chemistry and material properties (Aakeröy et al., 2005).

Organic Synthesis and Reactions

Considerable research has been devoted to exploring the reactivity and applications of this compound and its derivatives in organic synthesis. These studies have detailed various reaction mechanisms, synthesis pathways, and the formation of novel compounds. For instance, the reactions of certain dimethyl and nitroimidazole compounds have led to the synthesis of new molecules and the exploration of their chemical behavior, showcasing the versatility and potential of these compounds in organic synthesis (Albright & Shepherd, 1973). Additionally, research on the nitration of dimethylacetophenone and dimethylbenzophenone, and the subsequent formation and rearomatization of adducts, has provided valuable insights into reaction pathways and product formation, highlighting the complex nature of organic reactions involving these compounds (Fischer et al., 1975).

Analytical and Material Science

The derivatives of this compound have also found applications in analytical chemistry and material science. Studies focusing on the use of these compounds as photoaffinity labeling agents for chloride channels, for instance, highlight their potential in probing and understanding biological systems (Branchini et al., 1992). Additionally, the exploration of these compounds in the context of crystal structures and molecular-electronic structures has implications for material science and the development of new materials with specific properties (Rublova et al., 2017).

Properties

IUPAC Name |

2-[(3,4-dimethyl-5-nitrophenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O6S/c1-9-7-11(8-14(10(9)2)17(20)21)24(22,23)16-13-6-4-3-5-12(13)15(18)19/h3-8,16H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMERULCGQGCLRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)NC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2640902.png)

![(2E)-3-(dimethylamino)-1-(2-{[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)prop-2-en-1-one](/img/structure/B2640903.png)

![(E)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2640907.png)

![2-chloro-5-[(diethylamino)sulfonyl]-N-(3,5-dimethoxyphenyl)benzamide](/img/structure/B2640910.png)

![5-((3-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2640915.png)

![2-cyclohexyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2640916.png)

![5-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2640919.png)